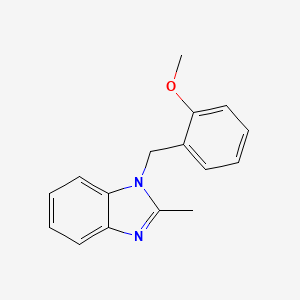

1-(2-methoxybenzyl)-2-methyl-1H-benzimidazole

Description

Significance of the Benzimidazole (B57391) Heterocyclic Scaffold in Medicinal Chemistry Research

Benzimidazole is a bicyclic aromatic compound formed by the fusion of a benzene (B151609) ring and an imidazole (B134444) ring. nih.govwikipedia.org This structural arrangement confers a unique combination of properties, making it a privileged scaffold in drug discovery. The benzimidazole nucleus is a key component in a variety of clinically significant medications, including anthelmintic drugs like albendazole (B1665689) and anti-ulcer agents such as omeprazole. chemicalbook.com

The versatility of the benzimidazole ring allows for substitutions at various positions, enabling chemists to fine-tune the molecule's steric, electronic, and lipophilic properties. This modulation can significantly impact the compound's pharmacokinetic and pharmacodynamic profile. The nitrogen atoms within the imidazole portion of the structure can act as hydrogen bond donors and acceptors, facilitating interactions with biological targets like enzymes and receptors. nih.govwikipedia.org The synthesis of benzimidazole derivatives is often straightforward, typically involving the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or aldehyde, which allows for the creation of large libraries of compounds for screening purposes. nih.govrsc.org

Table 1: Key Attributes of the Benzimidazole Scaffold

| Attribute | Significance in Medicinal Chemistry |

|---|---|

| Bicyclic Aromatic Structure | Provides a rigid and stable core for building diverse molecular architectures. nih.govwikipedia.org |

| Presence of Nitrogen Atoms | Act as sites for hydrogen bonding, crucial for target binding and molecular recognition. wikipedia.org |

| Synthetic Accessibility | Readily synthesized through established methods, facilitating the generation of derivatives. nih.govrsc.org |

| Tunable Physicochemical Properties | Substitutions on the ring system allow for optimization of solubility, lipophilicity, and metabolic stability. |

Overview of Benzimidazole Derivatives as Promising Bioactive Structures in Preclinical Studies

The benzimidazole scaffold is associated with an exceptionally broad spectrum of biological activities, making its derivatives prominent candidates in preclinical research. rsc.org Numerous studies have demonstrated the potential of these compounds across various therapeutic areas.

Key reported activities include:

Antimicrobial Activity : Benzimidazole derivatives have shown efficacy against a range of microbial pathogens. orientjchem.org

Antitumor Activity : Certain derivatives exhibit antiproliferative effects on cancer cell lines. For instance, one study found that a substituted N-benzimidazole-derived carboxamide showed selective activity against the MCF-7 breast cancer cell line. nih.gov Another derivative demonstrated anti-proliferative effects on the same cell line with an IC50 of 25.72 ± 3.95 μM. nih.gov

Antioxidant Activity : The ability to scavenge free radicals is a property of some benzimidazoles. For example, 2-methyl-1H-benzimidazole was reported to have moderate antioxidant activity with an IC50 value of 144.84 µg/ml. banglajol.info

Antiviral and Anti-inflammatory properties : The benzimidazole core is a focus of research for developing agents against various viruses and inflammatory conditions. rsc.org

These diverse activities highlight the success of the benzimidazole scaffold in generating lead compounds for drug development.

Table 2: Selected Bioactivities of Benzimidazole Derivatives in Preclinical Research

| Compound Class/Example | Biological Activity | Research Finding | Citation |

|---|---|---|---|

| 2-methyl-1H-benzimidazole | Antioxidant | Moderate activity with IC50 of 144.84 µg/ml. | banglajol.info |

| 2-methyl-1H-benzimidazole | Cytotoxic | Prominent activity with LC50 of 0.42 µg/ml in brine shrimp lethality bioassay. | banglajol.info |

| N-benzimidazole-derived carboxamides | Antiproliferative | Derivatives showed selective activity against various cancer cell lines (e.g., MCF-7, HCT 116). | nih.gov |

Focus of Research on 1-(2-Methoxybenzyl)-2-methyl-1H-benzimidazole within the Broader Benzimidazole Class

Within the vast chemical space of benzimidazoles, specific substitution patterns are explored to target particular biological outcomes. The compound This compound represents a specific molecular architecture combining three key structural motifs: the core benzimidazole ring, a methyl group at the 2-position, and a 2-methoxybenzyl group at the 1-position.

Detailed preclinical studies focusing specifically on this compound are not widely documented in publicly available literature, indicating that it may be a novel compound or a subject of more specialized research. Its properties can be inferred from related structures. For instance, the related compound 2-(2-methoxybenzyl)-1H-benzimidazole is described as a yellow crystalline solid, soluble in polar organic solvents, with potential applications in pharmaceutical development. evitachem.com The investigation of this compound would be a logical step in the exploration of the benzimidazole chemical space, aiming to understand how this specific combination of substituents modulates the biological activity of the benzimidazole scaffold.

Table 3: Structural Components of this compound

| Component | Position | Potential Influence on Activity |

|---|---|---|

| Benzimidazole Scaffold | Core | Provides the fundamental heterocyclic structure known for broad bioactivity. |

| Methyl Group | 2 | May contribute to specific target interactions and metabolic stability. |

| 2-Methoxybenzyl Group | 1 | Increases lipophilicity, introduces steric bulk, and provides potential hydrogen bonding sites, influencing receptor binding and pharmacokinetics. |

Structure

3D Structure

Properties

IUPAC Name |

1-[(2-methoxyphenyl)methyl]-2-methylbenzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O/c1-12-17-14-8-4-5-9-15(14)18(12)11-13-7-3-6-10-16(13)19-2/h3-10H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFEDHMSIAWGIGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N1CC3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401214250 | |

| Record name | 1-[(2-Methoxyphenyl)methyl]-2-methyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401214250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

37 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26661509 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

488734-87-8 | |

| Record name | 1-[(2-Methoxyphenyl)methyl]-2-methyl-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=488734-87-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(2-Methoxyphenyl)methyl]-2-methyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401214250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

General Approaches to 1,2-Disubstituted Benzimidazoles

The synthesis of 1,2-disubstituted benzimidazoles is a cornerstone of heterocyclic chemistry, owing to the significant biological activities exhibited by this class of compounds. ijraset.com Methodologies for their preparation are broadly categorized into sequential constructions of the benzimidazole (B57391) scaffold followed by substitution, or one-pot reactions where multiple components assemble the final product. nih.govrsc.org

Condensation Reactions of o-Phenylenediamines with Carbonyl Compounds

One of the most fundamental and widely used methods for constructing the benzimidazole ring is the condensation of an o-phenylenediamine (B120857) with a carbonyl compound, such as an aldehyde or a carboxylic acid. nih.govnih.gov This approach, often referred to as the Phillips-Ladenburg reaction when using carboxylic acids, involves the formation of a Schiff base intermediate which then undergoes intramolecular cyclization and dehydration to form the aromatic benzimidazole ring. banglajol.info

The direct condensation of o-phenylenediamines with two equivalents of an aldehyde under oxidative or acidic conditions can lead directly to 1,2-disubstituted benzimidazoles. iosrjournals.org In this variation, the first equivalent of the aldehyde reacts with one amino group and then cyclizes, while the second equivalent alkylates the nitrogen at the 1-position. A variety of catalysts and reaction conditions have been developed to promote this transformation efficiently. iosrjournals.orgnih.gov

| Reactants | Carbonyl Source | Catalyst/Conditions | Product Type | Yield |

|---|---|---|---|---|

| o-Phenylenediamine | Aromatic Aldehydes (2 equiv.) | Phosphoric Acid, MeOH, 50 °C | 1-Arylmethyl-2-aryl-1H-benzimidazole | 61-89% nih.gov |

| o-Phenylenediamine | Carboxylic Acids | 4N HCl, Reflux | 2-Substituted-1H-benzimidazole | High banglajol.info |

| N-benzyl-o-phenylenediamine | Aromatic Aldehydes | Er(OTf)3, Microwave, Solvent-free | 1-Benzyl-2-aryl-1H-benzimidazole | 86-99% nih.gov |

| o-Phenylenediamine | Aromatic Aldehydes | Acetic Acid, Microwave | 1-Arylmethyl-2-aryl-1H-benzimidazole | High researchgate.net |

N-Alkylation Strategies for 1-Substitution

A highly common and versatile strategy for preparing 1-substituted benzimidazoles involves the direct alkylation of a pre-formed benzimidazole ring. nih.gov This method is particularly useful when the desired substituents at the 1- and 2-positions are different. The reaction typically proceeds by deprotonation of the N-H group of the benzimidazole with a base (e.g., sodium hydride, potassium carbonate) to form a benzimidazolide (B1237168) anion. This anion then acts as a nucleophile, attacking an alkylating agent such as an alkyl halide or tosylate to form the N-substituted product. rsc.org

The choice of base and solvent is crucial for the success of the reaction, influencing both the reaction rate and the yield. This method's prevalence stems from its reliability and the wide availability of various alkylating agents, allowing for the introduction of a diverse array of functional groups at the N-1 position. rsc.org

Cyclocondensation Methods for Benzimidazole Ring Formation

Cyclocondensation reactions represent a broad class of methods for forming the benzimidazole ring. These often occur in a one-pot fashion, providing an efficient route to the final product. iosrjournals.org For instance, the reaction between o-phenylenediamine and aldehydes can be promoted by various catalysts and oxidizing agents to yield 2-substituted or 1,2-disubstituted benzimidazoles directly. tandfonline.com

Modern approaches focus on green chemistry principles, utilizing environmentally benign catalysts and solvents. mdpi.com One-pot, multi-component reactions are particularly attractive as they reduce waste and simplify purification procedures by assembling the final molecule from simple precursors in a single operation. organic-chemistry.orgresearchgate.net For example, a three-component reaction of an N-substituted o-phenylenediamine, a terminal alkyne, and a sulfonyl azide (B81097) can yield 1,2-disubstituted benzimidazoles in the presence of a copper catalyst. nih.gov

Specific Synthetic Pathways for 1-(2-Methoxybenzyl)-2-methyl-1H-benzimidazole and Analogues

The synthesis of the target compound, this compound, can be achieved through a logical, multi-step approach that combines the general strategies mentioned above. The most direct pathway involves the initial formation of the 2-methylbenzimidazole (B154957) core, followed by the specific introduction of the 2-methoxybenzyl group onto the N-1 position.

A plausible two-step synthesis is as follows:

Step 1: Synthesis of 2-methyl-1H-benzimidazole. This intermediate is readily prepared via the condensation of o-phenylenediamine with acetic acid. The reaction is typically carried out by heating the reactants, often in the presence of a strong acid like hydrochloric acid, which catalyzes the cyclization and dehydration. banglajol.info

Step 2: N-alkylation. The resulting 2-methyl-1H-benzimidazole is then alkylated using 2-methoxybenzyl chloride or 2-methoxybenzyl bromide. This reaction is carried out in the presence of a base, such as potassium carbonate or sodium hydride, in a suitable polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. The base deprotonates the N-H of the imidazole (B134444) ring, and the resulting anion attacks the benzylic carbon of the alkylating agent to form the desired product.

Regioselective Synthesis of N-Substituted Benzimidazoles

Regioselectivity is a critical consideration when alkylating unsymmetrically substituted benzimidazoles. However, in the case of 2-methyl-1H-benzimidazole, the molecule is symmetric with respect to the two nitrogen atoms (N-1 and N-3). Therefore, alkylation can occur at either nitrogen atom, but both reactions lead to the same product, this compound. This simplifies the synthesis as no separation of regioisomers is required.

The challenge of regioselectivity becomes significant when the benzene (B151609) portion of the benzimidazole is substituted (e.g., 5-nitro-2-methyl-1H-benzimidazole). In such cases, alkylation can produce a mixture of N-1 and N-3 isomers, which may have different properties and require separation. researchgate.net Achieving regioselective N-alkylation in these instances often requires specialized reagents or catalytic systems that can differentiate between the two non-equivalent nitrogen atoms. nih.gov

Application of Catalytic Methods (e.g., Phosphoric Acid, Amberlite Resin)

Modern synthetic protocols increasingly employ catalysts to improve efficiency, reduce reaction times, and promote environmentally friendly conditions. Both phosphoric acid and Amberlite resins have been effectively used in the synthesis of benzimidazoles.

Phosphoric Acid: Phosphoric acid has been demonstrated as an effective, eco-friendly, and homogeneous catalyst for the one-pot synthesis of 1,2-disubstituted benzimidazoles from o-phenylenediamine and two equivalents of an aromatic aldehyde. nih.govrsc.org The reaction proceeds under mild conditions (e.g., in methanol (B129727) at 50°C) with short reaction times and provides excellent yields. researchgate.net This catalytic system could be applied to the synthesis of the 2-methyl-1H-benzimidazole precursor by using acetic acid or a related derivative in a phosphoric acid-catalyzed condensation with o-phenylenediamine.

| Aldehyde | Time (min) | Yield (%) |

|---|---|---|

| Benzaldehyde | 15 | 85 |

| 4-Methoxybenzaldehyde | 20 | 79 |

| 4-Chlorobenzaldehyde | 13 | 89 |

| 4-Nitrobenzaldehyde | 13 | 87 |

| 4-Methylbenzaldehyde | 18 | 81 |

Amberlite Resin: Amberlite ion-exchange resins serve as efficient, reusable, and green heterogeneous catalysts for the synthesis of benzimidazoles. For example, Amberlite IRA-400 Cl resin has been used to catalyze the cyclocondensation between o-phenylenediamine and aryl aldehydes at ambient conditions to produce 2-substituted benzimidazoles in excellent yields. The key advantages of using such resins include mild reaction conditions, simple work-up procedures (the catalyst is filtered off), and the ability to reuse the catalyst, which aligns with the principles of green chemistry. This catalytic method is well-suited for the synthesis of the 2-methyl-1H-benzimidazole intermediate.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netrsc.org The synthesis of benzimidazole derivatives, including this compound, can be significantly enhanced through the application of microwave irradiation. pharmainfo.indergipark.org.tr

A general approach for the microwave-assisted synthesis of N-substituted-2-methyl-benzimidazoles involves the condensation of a corresponding N-substituted o-phenylenediamine with a suitable acetyl donor, such as acetic acid or its derivatives. For the specific synthesis of this compound, the precursor would be N-(2-methoxybenzyl)benzene-1,2-diamine.

While a specific protocol for this compound is not extensively detailed in the reviewed literature, a representative microwave-assisted procedure can be extrapolated from the synthesis of analogous compounds. bohrium.com This typically involves charging a microwave reactor vessel with the N-substituted o-phenylenediamine, an acetyl source (e.g., acetic acid or a derivative), and a suitable solvent, which can sometimes be used in minimal amounts or omitted entirely in favor of solvent-free conditions. dergipark.org.tr A catalyst, such as a Lewis acid or a transition metal complex, may also be added to facilitate the reaction. bohrium.com The reaction mixture is then subjected to microwave irradiation at a controlled temperature and pressure for a period ranging from a few minutes to under an hour. The progress of the reaction is typically monitored by thin-layer chromatography (TLC).

The following table outlines a hypothetical set of parameters for a microwave-assisted synthesis based on common practices for similar benzimidazole derivatives.

| Parameter | Typical Range/Value | Purpose |

|---|---|---|

| Reactants | N-(2-methoxybenzyl)benzene-1,2-diamine, Acetic Acid | Precursors for the benzimidazole ring system |

| Solvent | Ethanol (B145695), Chloroform, or Solvent-free | Reaction medium |

| Catalyst | Ni(OAc)₂, Lewis acids (optional) | To enhance reaction rate |

| Microwave Power | 100-400 W | Energy source for heating |

| Temperature | 100-150 °C | To overcome the activation energy barrier |

| Reaction Time | 5-40 minutes | Duration of microwave irradiation |

Upon completion, the reaction mixture is cooled, and the crude product is subjected to purification. The significant reduction in reaction time and often improved yields make microwave-assisted synthesis a highly attractive method for the preparation of this compound. researchgate.net

Eco-Friendly and Green Chemistry Approaches in Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds like benzimidazoles to minimize environmental impact. ijarsct.co.inmdpi.com These approaches focus on the use of less hazardous reagents, renewable feedstocks, safer solvents, and energy-efficient processes. eprajournals.com

The synthesis of this compound can be adapted to align with green chemistry principles in several ways. One common eco-friendly method involves the condensation of N-(2-methoxybenzyl)benzene-1,2-diamine with acetic acid in a greener solvent, such as ethanol or water, often with the aid of a non-toxic and reusable catalyst. researchgate.net Ammonium chloride is one such catalyst that has been used for the synthesis of benzimidazole derivatives in ethanol, offering an economical and environmentally benign option. rsc.org

Another green approach is the use of solvent-free reaction conditions. eprajournals.com This can involve the physical grinding of the reactants, sometimes with a solid support or catalyst, which can lead to high yields without the need for potentially harmful solvents. researchgate.net Microwave irradiation can also be combined with solvent-free conditions to further enhance the green credentials of the synthesis.

A representative eco-friendly synthesis could involve refluxing the reactants in ethanol. The following table outlines a generalized green synthesis protocol.

| Parameter | Eco-Friendly Approach | Rationale |

|---|---|---|

| Solvent | Ethanol, Water, or PEG-600 | Reduced toxicity compared to chlorinated solvents |

| Catalyst | Ammonium chloride, Zeolites, or other reusable catalysts | Minimizes waste and avoids hazardous reagents |

| Energy Input | Conventional heating (reflux) or microwave irradiation | Microwaves can reduce energy consumption due to shorter reaction times |

| Reaction Conditions | Solvent-free grinding at room temperature | Eliminates the need for solvents and reduces energy usage |

These green chemistry approaches not only reduce the environmental footprint of the synthesis but also often lead to simpler work-up procedures and can be more cost-effective. rsc.org

Purification and Isolation Techniques in Synthetic Research

The purification and isolation of the target compound are critical steps to ensure the removal of unreacted starting materials, catalysts, and by-products, yielding a product of high purity suitable for further analysis and application. For benzimidazole derivatives like this compound, common purification techniques include recrystallization and column chromatography. rsc.orgnih.gov

Recrystallization is a widely used method for purifying solid organic compounds. The choice of solvent is crucial and is determined by the solubility of the crude product. For benzimidazole derivatives, alcohols such as ethanol or methanol, often in combination with water, are frequently employed. beilstein-journals.org The process involves dissolving the crude product in a minimum amount of a hot solvent in which it is highly soluble, followed by slow cooling to allow for the formation of pure crystals, while impurities remain in the mother liquor. The purified crystals are then collected by filtration.

Column chromatography is a versatile technique for separating components of a mixture. For the purification of this compound, a slurry of silica (B1680970) gel is typically used as the stationary phase in a glass column. nih.gov The crude product is loaded onto the top of the column, and a solvent or a mixture of solvents (the mobile phase) is passed through the column. The separation is based on the differential adsorption of the compounds onto the silica gel. Non-polar solvents like hexane (B92381) are often used with more polar solvents such as ethyl acetate (B1210297) to create a mobile phase with the appropriate polarity to effectively separate the target compound. researchgate.net The fractions are collected and analyzed, often by TLC, to identify those containing the pure product.

The following table summarizes the common purification techniques and the parameters that would be considered for this compound.

| Technique | Key Parameters | Typical Application |

|---|---|---|

| Recrystallization | Solvent system (e.g., Methanol/Water, Ethanol) | Purification of the crude solid product |

| Column Chromatography | Stationary phase (e.g., Silica gel), Mobile phase (e.g., Hexane/Ethyl Acetate) | Separation of the target compound from impurities when recrystallization is ineffective or for purification of oils |

| Thin-Layer Chromatography (TLC) | Stationary phase (e.g., Silica gel plate), Mobile phase | Monitoring reaction progress and identifying pure fractions from column chromatography |

The purity of the final isolated product is typically confirmed by analytical techniques such as melting point determination, Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry. rsc.org

Advanced Spectroscopic and Analytical Characterization for Research Integrity

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of individual atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of 1-(2-methoxybenzyl)-2-methyl-1H-benzimidazole would be expected to show distinct signals corresponding to each unique proton in the molecule. The aromatic protons of the benzimidazole (B57391) and the methoxybenzyl rings would appear in the downfield region, typically between 6.8 and 7.8 ppm. The chemical shifts and splitting patterns of these aromatic protons would provide valuable information about their relative positions on the rings. The methylene (B1212753) protons of the benzyl (B1604629) group would likely appear as a singlet around 5.4-5.6 ppm. The methyl protons at the 2-position of the benzimidazole ring would present as a sharp singlet in the upfield region, likely around 2.6 ppm. The methoxy (B1213986) group's protons on the benzyl ring would also produce a distinct singlet, typically around 3.8 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information by showing signals for each unique carbon atom. The spectrum would display a number of signals in the aromatic region (typically 110-160 ppm) corresponding to the carbon atoms of the fused benzene (B151609) ring, the imidazole (B134444) ring, and the methoxybenzyl group. The quaternary carbons, such as C2 of the benzimidazole ring and the carbons attached to the nitrogen and methoxy groups, would also be identifiable. The methyl carbon at the 2-position would appear in the upfield region of the spectrum, while the methylene carbon of the benzyl group and the methoxy carbon would have characteristic chemical shifts.

¹H and ¹³C NMR Spectral Data for this compound

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Aromatic-H | [Data not available] | [Data not available] |

| -CH₂- | [Data not available] | [Data not available] |

| -CH₃ | [Data not available] | [Data not available] |

| -OCH₃ | [Data not available] | [Data not available] |

| Aromatic-C | [Data not available] | [Data not available] |

| C2 (imidazole) | [Data not available] | [Data not available] |

| C=N (imidazole) | [Data not available] | [Data not available] |

Mass Spectrometry (MS) Techniques (LC/MS, ESI-MS, HRMS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

LC/MS and ESI-MS: Liquid Chromatography-Mass Spectrometry (LC/MS) with an Electrospray Ionization (ESI) source is commonly used to analyze non-volatile compounds like this compound. In ESI-MS, the compound is typically observed as a protonated molecule [M+H]⁺, which allows for the determination of its molecular weight.

HRMS: High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, which can be used to determine the elemental formula of the compound. This is a critical step in confirming the identity of a newly synthesized molecule. The fragmentation pattern observed in the MS/MS spectrum can further corroborate the proposed structure by identifying characteristic fragments of the molecule.

Mass Spectrometry Data for this compound

| Technique | Ion/Fragment | m/z Value |

| ESI-MS | [M+H]⁺ | [Data not available] |

| HRMS | [M+H]⁺ | [Data not available] |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the various functional groups. These would include C-H stretching vibrations for the aromatic and aliphatic protons, C=C and C=N stretching vibrations within the aromatic and imidazole rings, and C-O stretching for the methoxy group. The absence of an N-H stretching band would confirm the substitution at the N1 position of the benzimidazole ring.

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretch | [Data not available] |

| Aliphatic C-H | Stretch | [Data not available] |

| C=C (Aromatic) | Stretch | [Data not available] |

| C=N (Imidazole) | Stretch | [Data not available] |

| C-O (Methoxy) | Stretch | [Data not available] |

Chromatographic Methods (TLC, Column Chromatography) for Reaction Monitoring and Purification

Chromatographic techniques are essential for monitoring the progress of a chemical reaction and for the purification of the final product.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to monitor the progress of a reaction by observing the disappearance of starting materials and the appearance of the product spot. The retention factor (Rf) value of the product on the TLC plate, developed with an appropriate solvent system (e.g., a mixture of ethyl acetate (B1210297) and n-hexane), provides a preliminary indication of its polarity and purity. rsc.org

Column Chromatography: Column chromatography is a preparative technique used to purify the synthesized compound from any unreacted starting materials or byproducts. rsc.org The crude product is loaded onto a silica (B1680970) gel column and eluted with a suitable solvent system, often guided by the results from TLC analysis. Fractions are collected and analyzed (e.g., by TLC) to isolate the pure this compound.

Chromatographic Parameters for this compound

| Technique | Stationary Phase | Mobile Phase | Rf Value |

| TLC | Silica Gel | [Data not available] | [Data not available] |

| Column Chromatography | Silica Gel | [Data not available] | [Data not available] |

Structure Activity Relationship Sar Studies of 1 2 Methoxybenzyl 2 Methyl 1h Benzimidazole Derivatives

Influence of N1-Substitution on Biological Activity

The N1-position of the benzimidazole (B57391) ring is a key site for structural modification, and the nature of the substituent at this position can significantly impact the compound's interaction with biological targets. acs.org The introduction of various groups at the N1-position has been shown to modulate the chemotherapeutic efficacy of benzimidazole derivatives. nih.govacs.org

The addition of a methoxy (B1213986) group to the benzyl (B1604629) ring, as in the 2-methoxybenzyl moiety, introduces both electronic and steric effects. The methoxy group is an electron-donating group, which can alter the electron density of the benzyl ring and potentially influence its interaction with biological macromolecules. Furthermore, the position of the methoxy group on the benzyl ring is a critical determinant of biological activity.

The position of the methoxy group on the N1-benzyl ring can have a profound effect on the biological activity of benzimidazole derivatives. While direct SAR studies systematically comparing the ortho (2-), meta (3-), and para (4-) methoxybenzyl isomers of 1-(substituted benzyl)-2-methyl-1H-benzimidazole are not extensively documented in the reviewed literature, general principles from related benzimidazole series suggest that such positional changes can lead to significant differences in potency and selectivity.

The following table summarizes the generalized influence of N1-substituents on the biological activity of benzimidazole derivatives, drawing inferences for the 1-(2-methoxybenzyl)-2-methyl-1H-benzimidazole scaffold.

| N1-Substituent Modification | General Impact on Biological Activity | Potential Relevance for this compound |

|---|---|---|

| Presence of a Benzyl Group | Often enhances activity by increasing lipophilicity and providing key interactions with target sites. nih.gov | The benzyl core of the 2-methoxybenzyl group is likely a key contributor to the molecule's activity. |

| Addition of a Methoxy Group to the Benzyl Ring | Introduces electronic and steric effects that can modulate binding affinity and selectivity. nih.gov | The methoxy group is a critical feature influencing the specific pharmacological profile of the compound. |

| Positional Isomerism of the Methoxy Group (ortho, meta, para) | Can significantly alter the biological activity profile due to changes in molecular conformation and electronic properties. | The ortho-position of the methoxy group likely dictates a specific conformational preference that is important for its biological function. |

Significance of the C2-Substituent (Methyl Group)

The C2-position of the benzimidazole ring is another critical determinant of biological activity. acs.org In this compound, this position is occupied by a methyl group. The nature of the substituent at the C2-position can influence the molecule's electronic properties, steric profile, and potential for hydrogen bonding, all of which are important for receptor binding.

Studies on various series of benzimidazole derivatives have shown that small alkyl groups, such as a methyl group, at the C2-position are often favorable for a range of biological activities. The methyl group is relatively small and lipophilic, and its presence can contribute to a favorable binding interaction without introducing significant steric hindrance.

Comparisons with other C2-substituents in related benzimidazole series have demonstrated the importance of the size and nature of this group. For example, replacing the methyl group with larger alkyl groups or with aromatic rings can lead to substantial changes in biological activity, sometimes enhancing it and at other times diminishing it, depending on the specific biological target.

The following table provides a generalized overview of the significance of the C2-substituent in benzimidazole derivatives.

| C2-Substituent | General Impact on Biological Activity | Inferred Significance for this compound |

|---|---|---|

| Methyl Group | Often associated with potent biological activity across various therapeutic areas. nih.gov | The C2-methyl group is likely a key pharmacophoric feature contributing to the compound's efficacy. |

| Hydrogen | Generally results in lower activity compared to small alkyl substituents. | Replacement of the methyl group with hydrogen would likely decrease the biological activity. |

| Larger Alkyl Groups | Can either increase or decrease activity depending on the target, due to steric and lipophilic effects. | Modification of the C2-methyl group to larger alkyl chains would need to be evaluated on a case-by-case basis. |

| Aromatic Rings | Can significantly alter the binding mode and activity, often introducing additional π-π stacking interactions. | Replacing the methyl group with a phenyl or other aromatic ring would create a structurally distinct derivative with a potentially different biological profile. |

Modulation of Activity by Benzimidazole Core Substitutions (e.g., C5, C6)

In many series of benzimidazole derivatives, the introduction of small electron-withdrawing or electron-donating groups at the C5 or C6 positions has been shown to have a significant impact on activity. For example, the presence of a nitro group, a strong electron-withdrawing group, at the C6 position has been associated with enhanced anti-inflammatory activity in some benzimidazole series. nih.gov Conversely, electron-donating groups at these positions can also lead to increased potency, depending on the specific therapeutic target.

The following table summarizes the general effects of substitutions on the benzimidazole core.

| Benzimidazole Core Substitution | General Impact on Biological Activity | Potential Implications for this compound Derivatives |

|---|---|---|

| Electron-Withdrawing Groups (e.g., -NO2, -Cl) at C5/C6 | Can enhance activity in some contexts by altering the electronic properties of the benzimidazole ring. nih.gov | Introduction of such groups could be a strategy to modulate the activity of the parent compound. |

| Electron-Donating Groups (e.g., -CH3, -OCH3) at C5/C6 | May increase or decrease activity depending on the specific target and the nature of the interaction. | The effect of these substituents would need to be empirically determined for this specific scaffold. |

| Bulky Substituents at C5/C6 | Can introduce steric hindrance that may be detrimental to binding, but in some cases can lead to enhanced selectivity. | Careful consideration of the size and shape of substituents would be necessary to avoid loss of activity. |

Conformational Dynamics and Binding Properties

The three-dimensional conformation of this compound is a critical factor that governs its interaction with biological targets. The molecule possesses several rotatable bonds, including the bond between the benzimidazole N1-atom and the benzyl methylene (B1212753) group, and the bond between the methylene group and the 2-methoxyphenyl ring. The preferred conformation of the molecule will be influenced by the steric and electronic interactions between these different moieties.

The ortho-methoxy group on the N1-benzyl substituent is likely to play a significant role in determining the molecule's conformational preferences. It can sterically interact with the benzimidazole ring, potentially leading to a non-planar arrangement between the benzyl and benzimidazole ring systems. This conformational bias can be crucial for fitting into the binding pocket of a target protein.

Molecular modeling and computational studies on related N-benzyl benzimidazole structures have suggested that the relative orientation of the aromatic rings is a key determinant of binding affinity. While specific conformational analysis and binding studies for this compound are not widely available in the literature, it can be inferred that its biological activity is dependent on its ability to adopt a specific low-energy conformation that is complementary to the active site of its molecular target. The binding is likely to involve a combination of hydrophobic interactions, van der Waals forces, and potentially hydrogen bonding, depending on the nature of the target.

Investigation of Biological Activities and Molecular Mechanisms

Antiparasitic Activity Research

Research has demonstrated the significant leishmanicidal activity of N-(2-methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine.

N-(2-methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine has shown potent activity against Leishmania mexicana. nih.govnih.gov Studies have reported its efficacy against both the promastigote and amastigote stages of the parasite, with IC50 values in the micromolar range. mdpi.com Specifically, the IC50 values were found to be 3.21 µM for promastigotes and 0.26 µM for amastigotes. mdpi.com

Treatment of L. mexicana promastigotes with this compound induces significant ultrastructural damage. nih.govnih.gov Electron microscopy studies have revealed profound alterations, including rounding of the parasite's shape, membrane blebbing, and detachment. nih.govnih.govmdpi.com Internally, the compound causes severe disorganization of the mitochondria and kinetoplast, which are vital organelles for the parasite's survival. nih.govnih.govmdpi.com The presence of autophagosomes has also been noted, suggesting the induction of an autophagy-like process. nih.govnih.gov

A key molecular target identified for this benzimidazole (B57391) derivative is the enzyme arginase. nih.govmdpi.com The compound was found to inhibit the activity of recombinant L. mexicana arginase (LmARG) by 68.27%. mdpi.com Arginase is crucial for the parasite as it is involved in the polyamine synthesis pathway, which is essential for parasite proliferation and survival. mdpi.com By inhibiting this enzyme, the compound disrupts a critical metabolic pathway of the parasite. nih.gov

The compound effectively induces apoptosis, a form of programmed cell death, in Leishmania parasites. nih.govnih.gov Flow cytometry analyses have demonstrated that treatment leads to a significant increase in both early and late apoptotic cells over time. nih.gov After 48 hours of treatment, the percentage of viable parasites decreased to 65.3%, while late apoptotic cells increased to 19.7%. nih.gov This indicates that the leishmanicidal effect is mediated, at least in part, by triggering the parasite's own cell death pathways. nih.gov

A significant mechanism contributing to the compound's antiparasitic action is the induction of oxidative stress through the production of reactive oxygen species (ROS). nih.govnih.gov Studies have shown that treatment of L. mexicana with the compound leads to a significant, time-dependent increase in intracellular ROS levels. mdpi.com This increase in oxidative stress likely contributes to the damage observed in cellular structures and the induction of apoptosis. nih.gov

Anticancer Activity and Related Mechanisms

While the benzimidazole scaffold is a common feature in many molecules investigated for anticancer properties, specific research detailing the anticancer activity and related molecular mechanisms for 1-(2-methoxybenzyl)-2-methyl-1H-benzimidazole was not found in the search results. nih.govtandfonline.comnih.govresearchgate.net Research on other benzimidazole derivatives has shown various mechanisms, including microtubule inhibition and the induction of apoptosis in cancer cells, but these findings are not specific to the requested compound. nih.govfrontiersin.orgresearchgate.net

Based on a comprehensive search of available scientific literature, there is currently insufficient specific data on the chemical compound This compound to generate a thorough and scientifically accurate article that adheres to the requested detailed outline.

The investigation into the biological activities and molecular mechanisms of this particular compound, including its effects on key cellular enzymes, DNA processes, microtubule modulation, cell cycle arrest, apoptotic pathways, and specific antimicrobial activities, has not been extensively reported in the public domain.

While the broader class of benzimidazole derivatives has been widely studied and shown to exhibit a range of biological activities, the user's strict instruction to focus solely on "this compound" prevents the inclusion of data from related but structurally different compounds. Generating content on the specified topics would require detailed research findings and data tables that are not available for this specific molecule.

Therefore, it is not possible to provide a scientifically accurate article that meets the requirements of the prompt at this time. Further experimental research on This compound is needed to elucidate its specific biological and molecular activities.

Antimicrobial Activities (Antibacterial, Antifungal)

Fungal Strain Susceptibility Studies (e.g., Candida albicans, Aspergillus niger)

No specific studies detailing the susceptibility of fungal strains such as Candida albicans or Aspergillus niger to this compound were identified. While the broader class of benzimidazole derivatives has been investigated for antifungal properties against these and other fungi, data on the minimum inhibitory concentration (MIC) or specific activity of this exact compound are not available in the reviewed literature. sci-hub.boxnih.govijbpsa.com

Investigations into Membrane Disruption and Enzyme Inhibition

Information regarding the specific molecular mechanisms of antifungal action for this compound is not documented in the available research. There are no studies that investigate its potential to cause fungal membrane disruption or to inhibit specific fungal enzymes.

Antiviral Activity and Target Interactions

No research was found that specifically evaluates the antiviral activity of this compound. The benzimidazole scaffold is present in some compounds investigated as antiviral agents, but studies on this particular derivative's efficacy and target interactions have not been published. nih.govnih.gov

Inhibition of Viral Replication Cycle Stages

Targeting Viral Enzymes and Proteins

No studies were identified that explore the interaction of this compound with any specific viral enzymes or proteins, such as polymerases or proteases. nih.govresearchgate.net

Anti-inflammatory Mechanisms

Specific research into the anti-inflammatory mechanisms of this compound is not present in the scientific literature reviewed.

Interaction with Specific Receptors (e.g., TRPV1, Cannabinoid, Bradykinin (B550075) Receptors)

There is no evidence or published research to suggest that this compound interacts with Transient Receptor Potential Vanilloid 1 (TRPV1), cannabinoid receptors, or bradykinin receptors. While other benzimidazole-containing molecules have been explored for their effects on these targets, no such data exists for this specific compound. nih.govnih.govmedchemexpress.comnih.govnih.govnih.govmdpi.commdpi.comresearchgate.net

Modulation of Inflammatory Mediators (e.g., Cytokines, COX, 5-LOX)

There is no available research data concerning the specific effects of this compound on the modulation of inflammatory mediators. Scientific investigations have not yet been published that detail this compound's activity in relation to key inflammatory pathways, including the inhibition or stimulation of cytokines, cyclooxygenase (COX) enzymes, or 5-lipoxygenase (5-LOX). Therefore, its potential role as an anti-inflammatory agent and its mechanism of action in this context remain uncharacterized.

Antioxidant Properties and Radical Scavenging

The antioxidant potential of this compound has not been documented in the scientific literature. There are no published studies that have evaluated its capacity to scavenge free radicals or to act as an antioxidant in various in vitro or in vivo models. Consequently, data from common antioxidant assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical scavenging assays are not available for this specific compound. Its ability to mitigate oxidative stress is currently unknown.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for predicting the binding mode and affinity of a ligand to a potential biological target.

Molecular docking simulations for benzimidazole (B57391) derivatives have been widely reported, showcasing their potential to bind to various biological receptors. While specific docking studies for 1-(2-methoxybenzyl)-2-methyl-1H-benzimidazole are not extensively detailed in publicly available literature, the binding affinities of structurally related compounds can provide valuable insights. For instance, a study on 1,2-disubstituted benzimidazole compounds, which share the core structure, revealed a high binding affinity for a lung cancer-associated protein (PDB ID: 1M17) with a binding energy of -6.6 kcal/mol nih.gov. Another investigation on a series of (substituted benzo[d]imidazol-1-yl)methyl)benzimidamide scaffolds targeting the Plasmodium falciparum Adenylosuccinate Lyase receptor reported binding energies ranging from -6.85 to -8.75 kcal/mol nih.gov.

These studies suggest that the benzimidazole scaffold is adept at fitting into the binding pockets of various proteins. The binding mode for such compounds often involves a combination of hydrogen bonds, hydrophobic interactions, and π-π stacking. In the case of this compound, the methoxybenzyl group is likely to play a significant role in establishing specific interactions within a receptor's binding site, potentially enhancing binding affinity. For example, in a study of N-1-(2-benzyloxy-3-methoxybenzyl)-2-(2-benzyloxy-3-methoxyphenyl)-1H-benzimidazole, the substituted benzyl (B1604629) group was implicated in DNA binding through hydrophobic interactions in the minor groove researchgate.net.

| Compound Class | Target | Reported Binding Affinity (kcal/mol) |

|---|---|---|

| 1,2-disubstituted benzimidazoles | Lung Cancer Protein (1M17) | -6.6 |

| (Substituted benzo[d]imidazol-1-yl)methyl)benzimidamides | Plasmodium falciparum Adenylosuccinate Lyase | -6.85 to -8.75 |

| Keto-benzimidazoles (sulfonyl substituted) | EGFRwt | -7.8 to -8.1 |

| Keto-benzimidazoles (sulfonyl substituted) | EGFRT790M mutant | -8.3 to -8.4 |

The structural features of this compound suggest several potential biological targets. The benzimidazole core is a well-known pharmacophore found in drugs targeting a wide array of proteins. Computational repurposing strategies and similarity analyses with known active compounds can help in identifying these targets f1000research.com.

Based on studies of analogous compounds, potential targets for benzimidazole derivatives include, but are not limited to:

Kinases: Epidermal Growth Factor Receptor (EGFR) is a common target for benzimidazole-based anticancer agents ukm.my.

Parasitic Enzymes: Enzymes such as Plasmodium falciparum Adenylosuccinate Lyase are potential targets for antimalarial benzimidazole derivatives nih.gov. In a different context, mebendazole, a benzimidazole anti-helminthic, has been identified as a potent inhibitor of Mitogen-activated protein kinase 14 (MAPK14) biorxiv.org.

Receptors: Benzimidazole-based compounds have been investigated as antagonists for the Corticotropin-releasing factor-1 receptor, which is implicated in stress-related disorders nih.gov.

The presence of the 2-methoxybenzyl group can influence the selectivity and affinity towards specific targets. This substituent can engage in particular interactions, such as hydrogen bonding or hydrophobic contacts, guiding the molecule to specific binding sites.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and properties of a molecule. These calculations are fundamental to predicting reactivity and intermolecular interactions.

DFT calculations are employed to determine the optimized geometry and electronic properties of molecules like this compound. Studies on similar 1-benzyl-2-substituted-benzimidazole derivatives have utilized DFT with basis sets like 6-31G(d,p) to compute various parameters . These calculations can elucidate bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional structure of the molecule. The electronic properties, such as dipole moment and total energy, can also be determined, offering insights into the molecule's polarity and stability . For instance, a DFT study on 1-benzyl-1H-benzimidazole revealed an essentially planar benzimidazole ring system and a dihedral angle of 85.77 (4)° between the imidazole (B134444) and benzyl rings researchgate.net.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability and reactivity researchgate.net.

For benzimidazole derivatives, the HOMO is often located over the benzimidazole ring, indicating that this is the primary site for electron donation researchgate.net. The LUMO distribution depends on the specific substituents. The HOMO-LUMO energy gap for a related compound, 6-methyl-2-[(5-methylisoxazol-3-yl)methyl]-1H-benzimidazole, was calculated to be 4.9266 eV, suggesting significant stability nih.gov. The introduction of different substituents on the benzyl or benzimidazole rings can modulate the HOMO and LUMO energy levels, thereby fine-tuning the molecule's electronic properties and reactivity semanticscholar.orgrsc.org.

| Compound | E-HOMO (eV) | E-LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| 6-methyl-2-[(5-methylisoxazol-3-yl)methyl]-1H-benzimidazole | -5.8170 | -0.8904 | 4.9266 |

| Methyl 1-(arylsulfonyl)-2-(p-nitrophenyl)-1H-benzo[d]imidazole-6-carboxylate | Not Specified | Not Specified | 3.881 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack nih.gov. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

In MEP maps of benzimidazole derivatives, the regions of negative potential are typically localized over the nitrogen atoms of the imidazole ring and any other electronegative atoms present in the substituents (like the oxygen of the methoxy (B1213986) group in this compound) nih.gov. Conversely, the hydrogen atoms of the aromatic rings generally exhibit positive electrostatic potential nih.gov. This information is critical for understanding non-covalent interactions, such as hydrogen bonding, which are fundamental to ligand-receptor binding chemrxiv.org. The MEP map can guide the design of new derivatives with improved binding characteristics by identifying regions that can be modified to enhance electrostatic complementarity with a target receptor nih.gov.

Conformational Analysis and Dynamics

Conformational analysis of this compound is fundamental to understanding its three-dimensional structure and flexibility, which in turn dictates its interaction with biological targets. This analysis involves identifying the molecule's stable conformations (rotamers) and the energy barriers between them. The key rotatable bonds in this molecule are between the benzimidazole ring and the methylene (B1212753) bridge, and between the methylene bridge and the methoxybenzyl group.

The stability of a ligand-protein complex, which is a critical aspect of drug efficacy, can also be assessed using MD simulations. These simulations can help to understand the nature of the interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. nih.gov

In Silico ADMET Prediction for Research Prioritization

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step in the early stages of drug discovery. It allows for the computational screening of compounds to identify those with the most promising pharmacokinetic profiles, thereby prioritizing resources for further experimental investigation. These predictions are based on the molecule's structure and physicochemical properties.

For this compound, a variety of ADMET parameters can be calculated using specialized software. While specific experimental data for this compound is not available, a predictive analysis based on its structure can be performed. The following table presents a typical set of in silico ADMET predictions for benzimidazole derivatives, which would be similar to what would be generated for the target compound. These parameters are crucial for assessing the drug-likeness of a molecule. japtronline.com

| ADMET Parameter | Predicted Value | Significance in Drug Discovery |

|---|---|---|

| Molecular Weight (g/mol) | < 500 | Influences absorption and distribution; lower values are generally preferred. |

| LogP (Octanol-Water Partition Coefficient) | < 5 | Indicates lipophilicity; affects absorption and membrane permeability. |

| Topological Polar Surface Area (TPSA) (Ų) | < 140 | Predicts cell permeability; lower values suggest better penetration. |

| Hydrogen Bond Donors | < 5 | Affects solubility and binding to targets. |

| Hydrogen Bond Acceptors | < 10 | Affects solubility and binding to targets. |

| Rotatable Bonds | < 10 | Indicates molecular flexibility, which can impact binding affinity. |

| Aqueous Solubility (logS) | -4 to -0.5 | Crucial for absorption and formulation. |

| Blood-Brain Barrier (BBB) Permeability | Varies | Predicts whether the compound can cross the BBB to act on the central nervous system. |

These computational predictions, while not a substitute for experimental validation, are invaluable for guiding the early-stage research and development of new chemical entities like this compound. They help in identifying potential liabilities and allow for structural modifications to improve the ADMET profile before significant resources are invested.

Derivatives and Analogues of 1 2 Methoxybenzyl 2 Methyl 1h Benzimidazole

Systematic Structural Modifications to the Benzimidazole (B57391) Core

The benzimidazole nucleus, a fusion of benzene (B151609) and imidazole (B134444) rings, is a versatile scaffold in medicinal chemistry due to its structural similarity to naturally occurring purine (B94841) bases. nih.gov This resemblance allows it to interact with various biological macromolecules. jneonatalsurg.commdpi.com Systematic modifications to this core, particularly at the 5- and 6-positions, have been a key strategy to modulate the physicochemical properties and biological activities of benzimidazole derivatives. nih.govnih.gov

Researchers have investigated the introduction of various functional groups onto the benzene ring of the benzimidazole core to enhance antimicrobial efficacy. nih.gov For instance, the incorporation of electron-withdrawing groups, such as nitro (NO2) or halogen atoms (e.g., fluorine, chlorine), has been shown to influence the electronic distribution of the entire molecule, which can lead to improved interactions with biological targets. Conversely, the introduction of electron-donating groups has also been explored to fine-tune the molecule's properties. jneonatalsurg.com

The rationale behind these modifications often lies in altering the molecule's lipophilicity, electronic properties, and ability to form hydrogen bonds or other non-covalent interactions with target enzymes or receptors. jneonatalsurg.com Structure-activity relationship (SAR) studies have frequently demonstrated that such substitutions significantly impact the biological profile of the resulting compounds. nih.gov

Table 1: Examples of Structural Modifications to the Benzimidazole Core and Their Reported Effects

| Modification Site | Substituent | Reported Impact on Biological Activity |

| Position 5/6 | Nitro (NO2) group | Increased antimicrobial profile against tested bacterial strains. |

| Position 5/6 | Halogen (F, Cl) | Required for antimicrobial activity in some series. |

| Position 5 | Amino (NH2) group | Increased antimicrobial activity in synthesized compounds. |

| Position 2 | Varies (not core) | Substitution pattern significantly influences activity. srrjournals.com |

Variations in the N1-Benzyl Substituent

Studies on related benzimidazole derivatives have shown that altering the substitution pattern on the N1-benzyl ring can lead to significant changes in biological effects. For example, the position and nature of substituents on the phenyl ring can affect the molecule's conformation and its ability to fit into the binding pocket of a target protein. The presence of methoxy (B1213986) groups, as in the parent compound, or other functionalities like hydroxyl or cyano groups, can modulate properties such as solubility, lipophilicity, and electronic character. mdpi.com

Research has indicated that a bulkier aromatic substitution at the N1 position might not be favorable for certain activities, suggesting that steric factors play a crucial role. nih.gov Furthermore, the replacement of the benzyl (B1604629) group with other alkyl or aryl moieties can lead to compounds with different selectivity and potency. For instance, N-alkylated 2-(substituted phenyl)-1H-benzimidazole derivatives with varying chain lengths at the N-1 position have been synthesized and evaluated for their antiproliferative and antimicrobial activities. acs.org

Table 2: Impact of N1-Substituent Variation on Biological Activity in Benzimidazole Derivatives

| N1-Substituent | Observation |

| Benzyl group | Substitution on this group can enhance anti-inflammatory action. nih.govsrrjournals.com |

| N-methyl substitution | Showed promising antiproliferative activity in certain carboxamide derivatives. mdpi.com |

| Long-chain alkyl groups (e.g., pentyl, heptyl) | Found to be effective in anticancer molecules, suggesting the role of hydrophobicity. acs.org |

| Phenyl group | A 4-N,N-diethylamino-2-hydroxy-substituted derivative bearing a phenyl ring at the N atom displayed strong antiproliferative activity. mdpi.com |

Alterations to the C2-Methyl Group

The C2-position of the benzimidazole ring is another critical site for chemical modification that significantly influences the biological properties of the resulting compounds. jneonatalsurg.com While the parent compound features a methyl group at this position, a wide array of other substituents have been introduced in related analogues to explore the structure-activity relationships.

Replacing the C2-methyl group with larger or more complex moieties can alter the molecule's shape, size, and electronic properties, thereby affecting its interaction with biological targets. For example, substituting the methyl group with substituted phenyl rings has been a common strategy to develop agents with antimicrobial, anti-inflammatory, or anticancer activities. srrjournals.com The nature and position of substituents on this phenyl ring can further fine-tune the biological activity.

In some instances, replacing the C2-methyl group with functional groups capable of forming specific interactions, such as hydrogen bonds or metal chelation, has led to compounds with enhanced potency. The introduction of groups like hydroxyl (-OH) or various heterocyclic rings at the C2-position has been explored. For example, 2-(hydroxyphenyl) and 2-(heteroaryl) benzimidazoles have been synthesized and evaluated for a range of biological activities. The substitution of the C2-methyl group with a cyclohexylamino group, for instance, was found to be significant for anti-inflammatory activity in one study, indicating the importance of a guanidine-like fraction. nih.gov

Table 3: Effect of C2-Group Alterations on Benzimidazole Activity

| C2-Substituent | Reported Effect |

| Substituted Phenyl Rings | Can enhance antibacterial and antifungal activities. indexcopernicus.com |

| o-Hydroxyl Phenyl Ring | Found to be vital for antimicrobial activity in a series of compounds. |

| Carboxylic Acid | Meets structural requirements for many anti-inflammatory drugs. srrjournals.com |

| Cyclohexyl Group | Showed excellent growth inhibitory activities in antitubercular agents. nih.gov |

Hybrid Systems Incorporating Benzimidazole (e.g., Benzimidazole-Triazole Hybrids)

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, has emerged as a powerful tool in drug discovery. Benzimidazole has been frequently used as a scaffold for creating hybrid compounds, with the aim of achieving synergistic or additive biological effects, or to develop agents with novel mechanisms of action. A notable example is the development of benzimidazole-triazole hybrids. nih.govbenthamdirect.com

Triazoles, particularly 1,2,3-triazoles and 1,2,4-triazoles, are another class of nitrogen-containing heterocycles known for their diverse biological activities. mdpi.com The combination of benzimidazole and triazole moieties has yielded hybrid molecules with a broad spectrum of pharmacological properties, including antimicrobial, anticancer, and enzyme inhibitory activities. benthamdirect.comnih.govtandfonline.com

The synthesis of these hybrids is often achieved through "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition, which allows for the efficient linking of the two heterocyclic rings. benthamdirect.comtandfonline.com The resulting hybrids have been evaluated against various biological targets, and in many cases, have shown improved potency compared to the individual parent molecules. mdpi.com For example, certain benzimidazole-1,2,3-triazole hybrids have been identified as potent α-glucosidase inhibitors and have shown promising antibacterial and antitumor activities. nih.govtandfonline.com

Impact of Derivatization on Biological Activity Profiles

The systematic derivatization of the 1-(2-methoxybenzyl)-2-methyl-1H-benzimidazole scaffold has a profound impact on the resulting biological activity profiles. Structure-activity relationship (SAR) studies are crucial in understanding how specific chemical modifications translate into changes in potency, selectivity, and spectrum of activity. nih.gov

Variations in the N1-benzyl substituent primarily affect the molecule's interaction with the binding site of a target protein. The size, shape, and electronic nature of this substituent can dictate the binding affinity and selectivity. For example, a benzyl group at the 1-position has been shown to enhance anti-inflammatory action in certain series. nih.gov

Alterations to the C2-methyl group can lead to dramatic changes in the biological profile. Replacing this small alkyl group with larger aromatic or heterocyclic systems can introduce new interaction points with the target, leading to enhanced or entirely different biological activities. The activity of some derivatives is highly dependent on the substituents at this position. srrjournals.com

The creation of hybrid systems , such as benzimidazole-triazole hybrids, often results in compounds with broadened or novel biological activities. This approach can lead to multi-target agents or compounds with improved pharmacokinetic properties. benthamdirect.com

In essence, the derivatization of this compound and related structures allows for a fine-tuning of their biological properties, highlighting the versatility of the benzimidazole scaffold in medicinal chemistry.

Table 4: Summary of Derivatization Impact on Biological Activities

| Modification Strategy | General Impact on Biological Profile |

| Benzimidazole Core Substitution | Modulates electronic properties and lipophilicity, influencing antimicrobial and anti-inflammatory activities. nih.gov |

| N1-Substituent Variation | Affects binding affinity and selectivity for target proteins. nih.gov |

| C2-Group Alteration | Can introduce new interaction points, leading to enhanced or different biological activities. srrjournals.com |

| Molecular Hybridization | Can result in synergistic effects, multi-target agents, or novel mechanisms of action. benthamdirect.com |

Future Research Directions and Translational Perspectives Preclinical

Advanced Mechanistic Elucidation (Beyond Initial Target Identification)

Initial drug discovery efforts often focus on identifying a primary biological target. However, a comprehensive understanding of a compound's mechanism of action is crucial for its development. For 1-(2-methoxybenzyl)-2-methyl-1H-benzimidazole, future research must delve deeper than initial target binding assays. Advanced mechanistic studies should aim to unravel the downstream signaling pathways and cellular consequences of target engagement.

Techniques such as chemoproteomics, transcriptomics, and metabolomics can provide an unbiased, system-wide view of the cellular changes induced by the compound. For instance, studies on other benzimidazole (B57391) derivatives have demonstrated mechanisms that go beyond simple enzyme inhibition, including the induction of apoptosis, disruption of microtubule networks, and inhibition of DNA synthesis. researchgate.netresearchgate.net Research into some derivatives has shown they can stabilize telomeric G-quadruplex structures, thereby suppressing telomerase activity and exhibiting antiproliferative effects. researchgate.net A thorough investigation into these and other potential mechanisms, such as effects on mitochondrial function or the induction of oxidative stress, will be critical to fully characterize the pharmacological profile of this compound and predict its therapeutic potential and possible off-target effects.

Development of Novel Synthetic Pathways

The synthesis of 1,2-disubstituted benzimidazoles is well-established, typically involving the condensation of an o-phenylenediamine (B120857) derivative with an aldehyde, followed by N-alkylation. researchgate.net However, there is considerable scope for innovation to develop more efficient, cost-effective, and environmentally sustainable synthetic routes.

Future research should focus on one-pot synthesis protocols and the use of novel catalytic systems. Green chemistry approaches, such as microwave-assisted synthesis or the use of recyclable catalysts, could significantly improve the efficiency and environmental footprint of the production process. mdpi.com The development of methodologies that allow for precise control over regioselectivity and yield under mild conditions is a key objective. rsc.org

Table 1: Comparison of Synthetic Strategies for 1,2-Disubstituted Benzimidazoles

| Method | Catalyst/Reagent | Conditions | Advantages | Disadvantages | Ref |

|---|---|---|---|---|---|

| Conventional Condensation/Alkylation | Acid/Base | Stepwise, often harsh conditions | Well-established | Multi-step, potential for low yields | researchgate.net |

| Microwave-Assisted Synthesis | Er(OTf)₃ | Solvent-free, 60°C | Rapid, high selectivity, green | Requires specialized equipment | mdpi.com |

| Dehydrogenative Coupling | Ruthenium Complexes | Aqueous or aprotic solvents | High atom economy | Catalyst cost and removal | researchgate.net |

| Aza-Wittig-Equivalent Process | NBS, tert-butanesulfoxide | Mild, acidic conditions | Good yields, broad substrate scope | Stoichiometric reagents | rsc.org |

Exploration of Additional Biological Activities (In Vitro/Preclinical Models)

The benzimidazole scaffold is associated with an exceptionally broad spectrum of pharmacological activities. nih.govnih.govindexcopernicus.com Derivatives have been reported to possess anticancer, antimicrobial (antibacterial, antifungal), antiviral, anti-inflammatory, and antiparasitic properties. isca.inisca.me Given this versatility, this compound should be subjected to extensive screening in various in vitro and preclinical models to uncover its full therapeutic potential.

A systematic approach would involve testing against a diverse panel of human cancer cell lines, pathogenic bacteria (including drug-resistant strains), fungi, and viruses. nih.gov For example, a study on methyl-2-benzimidazolecarbamate (carbendazim) demonstrated potent in vitro activity against melanoma and colon carcinoma cell lines, which translated to in vivo efficacy in human tumor xenograft models. nih.gov High-throughput screening followed by more detailed in vitro assays (e.g., determining IC50 or MIC values) can efficiently identify promising areas for further development.

Table 2: Reported In Vitro Activities of Various Benzimidazole Derivatives

| Compound Type | Biological Activity | Target/Cell Line | Reported IC₅₀/Activity | Ref |

|---|---|---|---|---|

| Pyrimido[1,2-a]benzimidazole | Anti-inflammatory | Lck Kinase | 0.007 µM | nih.gov |

| Benzimidazole-Triazole Hybrid | Anticancer | EGFR Kinase | Potent Inhibition | researchgate.net |

| Chrysin Benzimidazole Derivative | Anticancer | MFC Cells | 25.72 ± 3.95 µM | |

| Methyl-2-benzimidazolecarbamate | Anticancer | B16 Melanoma | 8.5 µM | nih.gov |

Optimization Strategies for Enhanced Potency and Selectivity (SAR-Driven)

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how chemical structure correlates with biological activity. rroij.comresearchgate.net For this compound, a systematic SAR exploration is essential for optimizing potency and selectivity towards a desired biological target.

Key areas for modification include:

The Benzyl (B1604629) Ring: The position and nature of the substituent on the benzyl ring are critical. The methoxy (B1213986) group at the ortho-position could be moved to the meta- or para-positions, or replaced with other electron-donating or electron-withdrawing groups (e.g., hydroxyl, halogen, nitro groups) to probe electronic and steric requirements for optimal activity.

The Benzimidazole Core: Substitutions at the 5- and 6-positions of the benzimidazole ring with groups like halogens, nitro, or amino moieties can significantly influence activity and pharmacokinetic properties. researchgate.net

The 2-Position: While the current compound has a methyl group, replacing it with other small alkyl, aryl, or heterocyclic groups could modulate target binding affinity and selectivity. researchgate.net

A focused library of analogs should be synthesized and evaluated to build a comprehensive SAR model, guiding the design of next-generation compounds with improved pharmacological profiles. nih.gov

Application of Advanced Computational Techniques (e.g., Machine Learning in Drug Discovery)

Modern drug discovery heavily relies on computational methods to accelerate the identification and optimization of lead compounds. biomedres.us For this compound and its derivatives, advanced computational techniques can be applied at multiple stages. Molecular docking can predict binding modes and affinities to specific protein targets, helping to rationalize SAR data.

Beyond traditional methods, machine learning (ML) and artificial intelligence (AI) offer powerful tools for navigating the vast chemical space. youtube.com ML models can be trained on existing data for benzimidazole derivatives to predict the biological activity, toxicity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of novel, un-synthesized analogs. airi.netfrontiersin.org Reinforcement learning models, for instance, have been used to generate novel benzimidazole hybrid antibiotics with improved drug-like properties. airi.net These in silico approaches can prioritize the synthesis of the most promising candidates, saving significant time and resources. biomedres.us

Potential as a Preclinical Scaffold for Target-Specific Inhibitors

The benzimidazole core is considered a "privileged scaffold" because its structure is adept at binding to multiple, diverse biological targets. nih.goveurekaselect.com This structural versatility makes it an excellent starting point, or scaffold, for the development of highly potent and specific inhibitors. Numerous FDA-approved drugs are based on this core, underscoring its clinical relevance. nih.govnih.gov

This compound can be viewed as a promising preclinical scaffold. Once a primary biological activity is confirmed (as discussed in section 8.3), the compound can serve as a template for creating a library of derivatives designed to specifically inhibit the identified target. The unique substitution pattern of this molecule provides a distinct foundation that may offer advantages in terms of selectivity or patentability over other benzimidazole series. Its potential to be elaborated through SAR-driven design (section 8.4) and guided by computational models (section 8.5) makes it a valuable asset in the development of next-generation, target-specific therapeutic agents. researchgate.netnih.gov

Conclusion

Summary of Key Academic Findings on 1-(2-Methoxybenzyl)-2-methyl-1H-benzimidazole and Related Benzimidazoles

Direct and specific academic literature focusing exclusively on the compound this compound is limited. However, a comprehensive analysis of research on structurally related benzimidazole (B57391) derivatives provides significant insights into its potential chemical and biological properties. The core structure, a 1,2-disubstituted benzimidazole, is a well-established pharmacophore.

Research on 2-methyl-1H-benzimidazole derivatives has demonstrated a range of biological activities, including moderate antioxidant and prominent cytotoxic effects against various cancer cell lines. banglajol.info The presence of a methyl group at the 2-position is a common feature in many biologically active benzimidazoles. researchgate.net